molecular formula C25H20N4O3 B11178737 2-(4-methoxybenzyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(4-methoxybenzyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11178737
M. Wt: 424.5 g/mol
InChI Key: YMQPXVAZTABKTL-UHFFFAOYSA-N
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Description

2-(4-methoxybenzyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of pyrido[4,3-b][1,6]naphthyridines This compound is characterized by its unique structure, which includes a methoxybenzyl group and a pyridin-2-ylmethyl group attached to a pyrido[4,3-b][1,6]naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can be achieved through multiple synthetic routes. One common method involves the use of 2-amino-3-cyano-1-(4-methoxybenzyl)tetrahydroindole and methyl 2-aminoindole-3-carboxylate as starting materials . The reaction conditions typically involve the use of methyl 3-methoxycrotonate for pyridine-ring annelation, and the application of the 4-methoxybenzyl moiety as a protecting group for the indole nitrogen .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxybenzyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxybenzyl and pyridin-2-ylmethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

2-(4-methoxybenzyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-cyano-1-(4-methoxybenzyl)tetrahydroindole
  • Methyl 2-aminoindole-3-carboxylate
  • (4-methoxybenzyl)pyridin-2-ylmethylamine

Uniqueness

2-(4-methoxybenzyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H20N4O3

Molecular Weight

424.5 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C25H20N4O3/c1-32-19-7-5-17(6-8-19)15-28-12-9-22-20(24(28)30)14-21-23(27-22)10-13-29(25(21)31)16-18-4-2-3-11-26-18/h2-14H,15-16H2,1H3

InChI Key

YMQPXVAZTABKTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)CC5=CC=CC=N5

Origin of Product

United States

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